Technical Whitepaper: 4-Bromofuran-3-carbaldehyde
Technical Whitepaper: 4-Bromofuran-3-carbaldehyde
Topic: 4-Bromofuran-3-carbaldehyde Chemical Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A Strategic Bifunctional Linchpin for Heterocyclic Medicinal Chemistry
Executive Summary
4-Bromofuran-3-carbaldehyde (CAS 164513-46-6) represents a high-value "linchpin" intermediate in organic synthesis. Its structural uniqueness lies in the contiguous placement of an electrophilic formyl group at C3 and a nucleophilic-susceptible halogen at C4 on the furan core. This orthogonal reactivity profile allows medicinal chemists to sequentially functionalize the ring—using the aldehyde for condensation or reductive amination and the bromide for palladium-catalyzed cross-couplings—making it an indispensable scaffold for constructing complex kinase inhibitors, antifungals, and fused heterocyclic systems like furo[3,4-d]pyrimidines.
Molecular Architecture & Physicochemical Profile
Unlike its more common isomer (5-bromo-2-furaldehyde), the 3,4-substitution pattern of this compound preserves the
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 4-Bromofuran-3-carbaldehyde |
| CAS Registry Number | 164513-46-6 |
| Molecular Formula | C |
| Molecular Weight | 174.98 g/mol |
| Physical State | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Calculated LogP | ~1.78 (Lipophilic) |
| Key Functional Groups | Aryl Aldehyde (Electrophile), Aryl Bromide (Leaving Group) |
Synthetic Methodology: The "Symmetric Break" Strategy
The primary challenge in synthesizing 4-bromofuran-3-carbaldehyde is achieving regioselectivity. The most robust industrial protocol utilizes a Lithium-Halogen Exchange on the symmetric precursor, 3,4-dibromofuran.
Protocol: Monolithiation and Formylation
Rationale: 3,4-Dibromofuran is chemically symmetric. Treatment with exactly 1.0 equivalent of n-butyllithium (n-BuLi) at cryogenic temperatures effects a selective mono-lithiation. The resulting lithio-species is chemically equivalent at either position until quenched.
Step-by-Step Workflow:
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Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
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Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).
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Substrate: Charge 3,4-dibromofuran (1.0 eq) and cool to -78 °C .
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Lithiation: Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise over 30 minutes.
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Critical Control Point: Temperature must remain below -70 °C to prevent "scrambling" or ring opening.
-
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Quench: After stirring for 45 minutes, add anhydrous N,N-Dimethylformamide (DMF) (1.5 eq) rapidly.
-
Workup: Allow to warm to 0 °C, quench with saturated NH
Cl, and extract with diethyl ether.
Visualization: Synthesis Pathway
Caption: Selective synthesis via cryogenic monolithiation of 3,4-dibromofuran.
Chemo-selectivity & Reactivity Landscape
The power of 4-bromofuran-3-carbaldehyde lies in its orthogonal reactivity . The aldehyde and bromide can be manipulated independently, allowing for diverse library generation.
A. The C3-Formyl Vector (Aldehyde Reactivity)
The aldehyde is the most reactive site towards nucleophiles.
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Condensation: Reacts with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes.
-
Application: Synthesis of hydrazone-linked kinase inhibitors (e.g., quinoline derivatives).
-
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Reductive Amination: Conversion to amines using NaBH(OAc)
. -
Oxidation/Reduction: Access to 4-bromofuran-3-carboxylic acid (Pinnick oxidation) or the alcohol (NaBH
).
B. The C4-Bromo Vector (Cross-Coupling)
The bromine atom is deactivated relative to typical aryl bromides due to the electron-rich furan ring, but activated by the electron-withdrawing aldehyde at the ortho position.
-
Suzuki-Miyaura Coupling: Couples with aryl/vinyl boronic acids.
-
Condition: Pd(dppf)Cl
, K CO , Dioxane/H O, 80 °C.
-
-
Sonogashira Coupling: Introduction of alkynes.
-
Note: The aldehyde group generally tolerates these conditions, but protection (as an acetal) may be required for harsh nucleophilic couplings.
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C. Cyclization Strategies (Fused Rings)
Simultaneous engagement of both groups allows for annulation.
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Furo[3,4-d]pyrimidines: Condensation of the aldehyde with a bifunctional nucleophile followed by intramolecular displacement of the bromide (often requires Pd catalysis).
Visualization: Reactivity Map
Caption: Divergent synthesis pathways utilizing orthogonal C3/C4 functional groups.
Case Study: Synthesis of Bioactive Hydrazones
Reference Context: Synthesis of (E)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-((4-bromofuran-3-yl)methylene)hydrazine.
This workflow demonstrates the utility of the aldehyde group in linking the furan core to a pharmacophore (quinoline) while retaining the bromine for late-stage diversification.
-
Reagents: 4-Bromofuran-3-carbaldehyde + 4-hydrazinyl-2,8-bis(trifluoromethyl)quinoline.
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Conditions: Ethanol, catalytic acetic acid, reflux, 3 hours.
-
Outcome: Formation of the hydrazone bond (
). -
Mechanistic Insight: The electron-withdrawing nature of the bromine at C4 slightly activates the C3 carbonyl, making it highly susceptible to nucleophilic attack by the hydrazine, driving the reaction to completion with high yields (>85%).
Handling & Stability Protocols
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Storage: Store at -20 °C under inert gas (Argon/Nitrogen).
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Stability:
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Oxidation:[1] The aldehyde is prone to air oxidation to the carboxylic acid over time.
-
Light Sensitivity: Bromofurans can undergo debromination or polymerization upon prolonged UV exposure; store in amber vials.
-
-
Safety:
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Lachrymator: Like many halogenated aldehydes, this compound is a potent eye and respiratory irritant. Handle exclusively in a fume hood.
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Skin Contact: Corrosive/Irritant.[2] Double-gloving (Nitrile) is recommended.
-
References
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PubChem. Compound Summary: 3,4-Dibromofuran (Precursor). National Library of Medicine. Available at: [Link]
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MolAid Chemical Database. (E)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-((4-bromofuran-3-yl)methylene)hydrazine. Available at: [Link] (Search CAS: 1236921-82-6)
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Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Available at: [Link]
